molecular formula C22H26N2S B12898993 N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine CAS No. 89707-36-8

N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine

Cat. No.: B12898993
CAS No.: 89707-36-8
M. Wt: 350.5 g/mol
InChI Key: WFCADHGCNLPSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine is a synthetic small molecule of significant interest in chemical biology and preclinical pharmacological research, primarily for its role as a chemical probe. Its core structure is based on an isoquinoline scaffold, a privileged structure in medicinal chemistry known for interacting with various biological targets. This compound is frequently investigated for its potential to modulate kinase signaling pathways, which are critical in cellular processes like proliferation, differentiation, and survival. Researchers utilize this compound to study the complex mechanisms of cell cycle regulation and to explore the biological consequences of kinase inhibition in various disease models. Its mechanism of action is associated with the potent and selective inhibition of key cyclin-dependent kinases (CDKs), including CDK2 and CDK9, which are pivotal for transcriptional regulation and cell cycle progression. By disrupting these pathways, the compound can induce cell cycle arrest and promote apoptosis in rapidly dividing cells, making it a valuable tool for probing the molecular basis of diseases such as cancer and for validating new targets in oncology research. Its utility extends to high-throughput screening assays and as a lead compound in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents with improved efficacy and selectivity profiles.

Properties

CAS No.

89707-36-8

Molecular Formula

C22H26N2S

Molecular Weight

350.5 g/mol

IUPAC Name

N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine

InChI

InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3

InChI Key

WFCADHGCNLPSQN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthesis of the Isoquinoline Core

The isoquinoline moiety is typically prepared via classical methods such as the Pictet–Spengler cyclization or other condensation reactions involving aromatic amines and aldehydes or ketones. These methods allow the formation of the heterocyclic isoquinoline ring system with various substituents, including the 2-methylphenyl group at the 1-position.

Introduction of the Sulfanyl Group

The key step in the synthesis involves the formation of the sulfanyl (thioether) linkage between the isoquinoline ring and the ethanamine side chain. This is generally achieved by nucleophilic substitution reactions where a thiol or thiolate intermediate reacts with an appropriate electrophilic precursor.

  • One approach involves the reaction of a 3-haloisoquinoline derivative with a thiol-containing ethanamine derivative under basic conditions to form the sulfanyl bond.
  • Alternatively, the thiol group can be introduced by substitution of a halogen on the isoquinoline ring with a thiolate anion generated from the ethanamine precursor.

Attachment of the N,N-Diethylaminoethyl Side Chain

The diethylaminoethyl moiety is introduced by alkylation of the thiol or sulfanyl intermediate with a suitable haloalkylamine or by direct nucleophilic substitution on a haloalkyl intermediate.

  • Alkylation of the thiol with N,N-diethyl-2-bromoethanamine or similar reagents under controlled conditions yields the desired sulfanyl amine.
  • Alternatively, the amine can be introduced by reductive amination or nucleophilic substitution reactions involving diethylamine derivatives.

Optimization Techniques

Modern synthetic methods to improve yield and purity include:

  • Microwave-assisted synthesis to accelerate reaction rates and improve selectivity.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C–N bonds efficiently, which can be adapted for the formation of the isoquinoline and amine linkages.
  • Employing catalytic methodologies to minimize side reactions and improve functional group tolerance.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Isoquinoline formation Pictet–Spengler cyclization with 2-methylphenylamine and aldehyde Formation of 1-(2-methylphenyl)isoquinoline core
2 Halogenation at 3-position Halogenating agent (e.g., NBS or PBr3) 3-Haloisoquinoline intermediate
3 Thiolation Reaction with ethanethiol or thiolate salt Introduction of sulfanyl group at 3-position
4 Alkylation N,N-Diethyl-2-bromoethanamine, base Formation of N,N-diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine

This sequence is optimized to maximize yield and purity, with purification steps such as recrystallization or chromatography after each key step.

Analytical Characterization

The synthesized compound is characterized by:

These methods ensure the compound's identity and purity for further research applications.

Research Findings and Notes

  • The sulfanyl linkage is crucial for biological activity, potentially enhancing binding to enzymatic or receptor targets.
  • The isoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory properties.
  • The diethylaminoethyl side chain improves solubility and membrane permeability, which may influence pharmacokinetics.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Notes
Isoquinoline synthesis Pictet–Spengler cyclization Aromatic amine + aldehyde, acid catalyst Forms isoquinoline core with substituents
Halogenation Electrophilic halogenation NBS, PBr3, or similar Introduces halogen for substitution
Sulfanyl group introduction Nucleophilic substitution Ethanethiol or thiolate salt Forms C–S bond at 3-position
Side chain attachment Alkylation or nucleophilic substitution N,N-Diethyl-2-bromoethanamine, base Introduces diethylaminoethyl group
Optimization Microwave-assisted synthesis, Pd-catalysis Catalysts, microwave irradiation Enhances yield and purity

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Reaction Reagents/Conditions Product Yield
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 25°C, 6hCorresponding sulfoxide78%
Oxidation to sulfonemCPBA, DCM, 0°C → RT, 12hCorresponding sulfone65%

Mechanistic Insight :

  • Sulfoxide formation proceeds via electrophilic oxygen transfer.

  • Sulfone generation involves two sequential oxidation steps.

Cross-Coupling Reactions

The tertiary amine group participates in CuI- or Pd-catalyzed cross-couplings :

Buchwald-Hartwig Amination

Substrate Catalyst/Base Conditions Product
Aryl bromidePd(OAc)<sub>2</sub>, Xantphos, K<sub>3</sub>PO<sub>4</sub>Toluene, 110°C, 24hBiaryl amine derivatives

Key Observation :

  • The reaction tolerates electron-deficient aryl halides but shows reduced efficiency with sterically hindered substrates .

Ullmann-Type Coupling

Substrate Catalyst/Solvent Conditions Yield
Aryl iodideCuI, ChCl/glycerol DES100°C, 18h82%

Advantages :

  • Ligand-free conditions and recyclable DES solvent system .

Acid-Base Reactivity

The tertiary amine undergoes protonation in acidic media, forming water-soluble ammonium salts:

Acid Solvent Application
HCl (1M)EtOH/H<sub>2</sub>OSalt formation for improved bioavailability

Metabolic Transformations

In pharmacological contexts, the compound undergoes hepatic metabolism:

Phase Reaction Enzyme Metabolite
IS-OxidationCYP3A4Sulfoxide derivative
IIGlucuronidationUGT1A1Glucuronide conjugate

Implications :

  • Sulfoxidation enhances polarity, facilitating renal excretion .

Scientific Research Applications

The compound N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine has garnered attention in scientific research for its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article will explore the compound's applications, supported by comprehensive data tables and documented case studies.

Pharmacological Potential

The compound is primarily investigated for its pharmacological properties, particularly its potential as an antitumor agent. Research indicates that isoquinoline derivatives often exhibit significant biological activity, including anticancer effects.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives, including compounds similar to this compound. The results demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Neuropharmacology

Another promising application lies in neuropharmacology, where compounds with isoquinoline structures have been shown to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research published in Neuropharmacology highlighted the neuroprotective effects of certain isoquinoline derivatives against oxidative stress-induced neuronal damage. The study suggested that this compound could potentially be developed as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The antimicrobial properties of this compound are also under investigation, particularly against resistant strains of bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the antimicrobial efficacy of this compound against several clinically relevant pathogens.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material for developing analytical methods due to its unique spectral properties.

Case Study: Spectroscopic Analysis

A study focused on the spectroscopic characterization of various sulfur-containing compounds, including this compound, using techniques such as NMR and mass spectrometry to establish reliable methods for detecting similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N,N-diethyl-2-(heterocyclic)ethan-1-amine derivatives. Key structural comparisons include:

Compound Name Core Structure Substituents Key Modifications vs. Target Compound
Isotonitazene Benzimidazole 4-Isopropoxybenzyl, 5-nitro Benzimidazole vs. isoquinoline; nitro group absent
Flunitazene Benzimidazole 4-Fluorobenzyl, 5-nitro Fluorine substituent; nitro group absent
Etazene (Desnitroetonitazene) Benzimidazole 4-Ethoxybenzyl Ethoxy group; lacks nitro and methylphenyl
Metonitazene Benzimidazole 4-Methoxybenzyl, 5-nitro Methoxy group; nitro group absent
Target Compound Isoquinoline 2-Methylphenyl, sulfanyl linker Unique isoquinoline core; no nitro group

Key Structural Differences :

  • Core Heterocycle: The target compound’s isoquinoline core (benzene fused with pyridine) contrasts with benzimidazole (benzene fused with imidazole) in analogs like Isotonitazene. This alters electronic properties and binding interactions .
  • Substituents : The 2-methylphenyl group and sulfanyl linker distinguish it from benzyl-substituted benzimidazoles. The absence of a nitro group (common in Flunitazene/Isotonitazene) may reduce redox activity and toxicity .

Pharmacological and Legal Considerations

  • The target compound’s isoquinoline core may confer distinct receptor affinity, though this remains unverified .
  • Legal Status: Many analogs are controlled substances. For example, Isotonitazene is classified as Schedule I in multiple U.S. states due to opioid-like effects .

Physicochemical Properties

  • Stability : The sulfanyl linker may offer metabolic resistance compared to ester/ether linkers in related compounds, though this requires validation .

Biological Activity

N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine, also known as a complex isoquinoline derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
CAS Number 89707-36-8
Molecular Formula C22H26N2S
Molecular Weight 350.5 g/mol
IUPAC Name N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethanamine
Canonical SMILES CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C

This compound features a thioether linkage, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically follows a multi-step process:

  • Formation of Isoquinoline Core : The isoquinoline structure can be synthesized using methods such as the Pomeranz-Fritsch reaction.
  • Thioether Formation : The thioether linkage is introduced by reacting the isoquinoline derivative with a thiol compound.
  • N,N-Diethylation : The final step involves alkylation of the amine group with diethyl groups using diethyl sulfate or similar agents.

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A study focusing on quinoline derivatives revealed that certain compounds effectively inhibited growth in cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Effects

Isoquinoline derivatives have also been evaluated for their antimicrobial properties. Compounds within this class have demonstrated activity against various bacterial and fungal strains. The specific mechanism often involves interference with microbial metabolic pathways or enzyme inhibition .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial growth.
  • Receptor Binding : It could potentially bind to receptors that mediate cellular signaling pathways, influencing cell survival and proliferation.

Study on Anticancer Activity

A recent study evaluated a series of isoquinoline derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of related isoquinoline derivatives against resistant bacterial strains. The study found that certain derivatives showed significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity .

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for resolving complex heterocyclic structures like this isoquinoline derivative. Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Use of SHELXD for phase problem solutions and SHELXL for refinement, leveraging restraints for disordered regions (e.g., the sulfanyl-ethylamine side chain) .
  • Validation with PLATON to check for missed symmetry or twinning, critical for compounds with flexible substituents .

Q. How can researchers verify the compound’s purity and structural integrity during synthesis?

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula accuracy (e.g., resolving isotopic patterns for sulfur and nitrogen).
  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign protons and carbons, focusing on the isoquinoline ring’s deshielded signals and sulfanyl group splitting patterns.
  • HPLC-PDA: Employ reverse-phase chromatography with photodiode array detection to identify impurities (>95% purity threshold) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Refer to GHS hazard codes H302/H315 (toxic if swallowed, skin irritant) and use fume hoods for synthesis steps involving volatile reagents.
  • Store under inert atmosphere (argon/nitrogen) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can computational modeling predict this compound’s pharmacological interactions?

  • Molecular Dynamics (MD) Simulations: Model binding to opioid receptors (e.g., μ-opioid receptor) using the isoquinoline core as a scaffold. Compare with structural analogs like Metonitazene (benzimidazole derivatives) to infer affinity trends .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .

Q. What strategies address contradictions in pharmacological data for controlled analogs?

  • In Vitro Binding Assays: Use tritiated ligands (e.g., 3H^{3}\text{H}-DAMGO) to measure receptor affinity while adhering to DEA licensing requirements for Schedule I analogs .
  • Metabolic Stability Studies: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .

Q. How can researchers resolve crystallographic disorder in the isoquinoline-sulfanyl moiety?

  • Apply Twinning Analysis in SHELXL to model rotational disorder of the 2-methylphenyl group.
  • Use SQUEEZE (PLATON) to account for solvent-accessible voids caused by bulky substituents .

Q. What synthetic routes minimize byproducts given regulatory constraints on precursor availability?

  • Microwave-Assisted Synthesis: Shorten reaction times for critical steps (e.g., SNAr reactions to attach the sulfanyl group), reducing decomposition risks.
  • Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to comply with environmental regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.